BenchChemオンラインストアへようこそ!

2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide

Endocannabinoid system NAPE-PLD Lipid signaling

This polychlorinated thiophene-acetamide hybrid (MW 320.6) is a unique multi-target chemical probe. Its chlorine-dependent polypharmacology—simultaneously modulating endocannabinoid biosynthesis (NAPE-PLD IC50 977 nM), cholinergic signaling (AChE IC50 12 nM), and monoamine storage (VMAT2 Ki 30 nM)—enables systematic selectivity profiling against reference inhibitors like donepezil and NBI-98782. The distinct thiophene-acetamide core offers a non-piperidine, non-tetrabenazine chemotype, making it a critical tool for SAR-driven CNS probe discovery.

Molecular Formula C12H8Cl3NOS
Molecular Weight 320.61
CAS No. 921545-90-6
Cat. No. B2906242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide
CAS921545-90-6
Molecular FormulaC12H8Cl3NOS
Molecular Weight320.61
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H8Cl3NOS/c13-7-3-8(14)5-9(4-7)16-12(17)6-10-1-2-11(15)18-10/h1-5H,6H2,(H,16,17)
InChIKeyNXFSBBGPTKQXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide (CAS 921545-90-6): Baseline Identity and Procurement Profile


2-(5-Chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide is a polychlorinated thiophene-acetamide hybrid small molecule (C12H8Cl3NOS, MW 320.6 g/mol) . Its structure combines a 5-chlorothiophene moiety with a 3,5-dichlorophenylacetamide fragment, placing it within a chemical space explored for coagulation factor inhibition, CNS modulation, and endocannabinoid pathway intervention [1][2]. The compound is cataloged in ChEMBL (CHEMBL4745098) and BindingDB with documented biochemical activities against multiple targets, but high-strength head-to-head comparator data remain sparse, necessitating careful evaluation before procurement for specific assay contexts.

Why Generic Substitution of 2-(5-Chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide Carries Experimental Risk


The compound's polypharmacology profile—spanning NAPE-PLD inhibition, VMAT2 binding, and acetylcholinesterase (AChE) activity—is highly sensitive to the precise positioning of chlorine substituents on both the thiophene and phenyl rings [1]. Closely related analogs such as N-(3,5-dichlorophenyl)acetamide (CAS 31592-84-4) or 2-chloro-N-(3,5-dichlorophenyl)acetamide lack the 5-chlorothiophene moiety entirely, abolishing the specific target engagement profiles documented in curated databases [2]. Even regioisomeric shifts in chlorine placement on the thiophene ring are known within the chlorothiophene-amide series to alter factor Xa inhibitory potency, underscoring that generic substitution without verifying target-specific activity data risks experimental inconsistency and non-reproducible results [3].

Product-Specific Quantitative Differentiation Evidence for 2-(5-Chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide


NAPE-PLD Inhibition: Comparable Potency to LEI-401 and 34-Fold Superiority Over ARN19874

The target compound inhibits human NAPE-PLD with an IC50 of 977 nM in HEK293T cell lysate expressing the full-length recombinant enzyme [1]. This places it at a potency level comparable to the tool inhibitor LEI-401 (IC50 = 860 nM under similar conditions) and approximately 34-fold more potent than ARN19874 (IC50 = 33.7 µM) .

Endocannabinoid system NAPE-PLD Lipid signaling

Acetylcholinesterase Inhibition: Low Nanomolar Potency with Non-Competitive Mechanism

The compound inhibits recombinant human acetylcholinesterase (AChE) with an IC50 of 12 nM and exhibits a non-competitive inhibition mechanism (Ki = 23 nM) [1]. By comparison, the clinical AChE inhibitor donepezil has reported IC50 values of approximately 6–10 nM under various assay conditions [2].

Acetylcholinesterase Alzheimer's disease Neuropharmacology

VMAT2 Binding Affinity: 30 nM Ki Indicative of CNS Target Engagement Potential

The compound binds to vesicular monoamine transporter 2 (VMAT2) in rat striatal vesicles with a Ki of 30 nM [1]. This is approximately 31-fold less potent than the high-affinity VMAT2 inhibitor NBI-98782 (Ki = 0.97 nM) but within the affinity range of other tool compounds such as GZ-11608 (Ki = 25 nM) .

VMAT2 Monoamine transporter CNS drug discovery

HSP90α Binding as an Ancillary Selectivity Alert

The compound exhibits weak binding to human HSP90α with a Kd of 19,000 nM as determined by 2D 1H-15N chemical shift perturbation NMR spectroscopy [1]. By comparison, the clinical HSP90 inhibitor geldanamycin binds with a Kd of approximately 1,200 nM under similar biophysical conditions [2].

HSP90 Protein folding Cancer chaperone

Optimal Research and Industrial Application Scenarios for 2-(5-Chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide


Endocannabinoid Pathway Dissection via NAPE-PLD Modulation

The compound's confirmed NAPE-PLD IC50 of 977 nM enables its use as a chemical probe to modulate N-acylethanolamine biosynthesis in cellular assays, providing an alternative potency window to LEI-401 (860 nM) and a substantially more potent option than ARN19874 (33.7 µM) [1]. Researchers studying endocannabinoid tone can employ comparative dose-response studies across these three inhibitors to establish target engagement specificity.

Acetylcholinesterase Mechanistic Profiling in Neuropharmacology

With a non-competitive inhibition mechanism (IC50 12 nM, Ki 23 nM) against human AChE, this compound serves as a complementary tool to donepezil for investigating allosteric modulation of cholinergic signaling [2]. Its structural scaffold—distinct from the piperidine-based donepezil—may inform SAR campaigns seeking novel AChE inhibitor chemotypes.

Monoamine Transporter Screening Panels in CNS Drug Discovery

The moderate VMAT2 binding affinity (Ki 30 nM) supports inclusion of this compound in selectivity panels alongside VMAT2 reference inhibitors such as NBI-98782 and GZ-11608 [3]. Its thiophene-acetamide scaffold offers a departure from the tetrabenazine chemotype, potentially translating to distinct off-target profiles that merit systematic profiling.

Chemical Biology Scaffold for Multi-Target Probe Development

The compound's concurrent activity across NAPE-PLD, AChE, and VMAT2—coupled with weak HSP90α binding (Kd 19,000 nM)—positions it as a starting point for designing polypharmacological probes [4]. Medicinal chemistry teams can exploit the chlorine-substituted thiophene and dichlorophenyl rings as optimization vectors to tune selectivity across these CNS-relevant targets.

Quote Request

Request a Quote for 2-(5-chlorothiophen-2-yl)-N-(3,5-dichlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.